molecular formula C17H12BrNO2 B12649696 1,4-Naphthalenedione, 2-bromo-3-((4-methylphenyl)amino)- CAS No. 64505-84-6

1,4-Naphthalenedione, 2-bromo-3-((4-methylphenyl)amino)-

Cat. No.: B12649696
CAS No.: 64505-84-6
M. Wt: 342.2 g/mol
InChI Key: AGMFJJCDMYZCFW-UHFFFAOYSA-N
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Description

1,4-Naphthalenedione, 2-bromo-3-((4-methylphenyl)amino)- is a derivative of naphthalenedione, a compound found in various plants. This compound has garnered interest due to its potential therapeutic applications, particularly in the treatment of autoimmune diseases such as multiple sclerosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the bromination process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1,4-Naphthalenedione, 2-bromo-3-((4-methylphenyl)amino)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Naphthalenedione, 2-bromo-3-((4-methylphenyl)amino)- has been studied for its potential in various scientific fields:

Mechanism of Action

The mechanism of action of 1,4-Naphthalenedione, 2-bromo-3-((4-methylphenyl)amino)- involves its interaction with immune cells. It promotes the expansion of CD8+ T cells and limits the development of Th1 and Th17 cells, which are involved in the pathogenesis of autoimmune diseases. This modulation of the immune response leads to reduced inflammation and disease severity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Naphthalenedione, 2-bromo-3-((4-methylphenyl)amino)- is unique due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to modulate immune responses makes it particularly valuable in the context of autoimmune disease research .

Properties

CAS No.

64505-84-6

Molecular Formula

C17H12BrNO2

Molecular Weight

342.2 g/mol

IUPAC Name

2-bromo-3-(4-methylanilino)naphthalene-1,4-dione

InChI

InChI=1S/C17H12BrNO2/c1-10-6-8-11(9-7-10)19-15-14(18)16(20)12-4-2-3-5-13(12)17(15)21/h2-9,19H,1H3

InChI Key

AGMFJJCDMYZCFW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)Br

Origin of Product

United States

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